![molecular formula C26H36N4O3S B2516111 2-({1-[3-(吗啉-4-基)丙基]-2-氧代-1,2,5,6,7,8-六氢喹唑啉-4-基}硫代)-N-[4-(丙-2-基)苯基]乙酰胺 CAS No. 899749-55-4](/img/structure/B2516111.png)

2-({1-[3-(吗啉-4-基)丙基]-2-氧代-1,2,5,6,7,8-六氢喹唑啉-4-基}硫代)-N-[4-(丙-2-基)苯基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

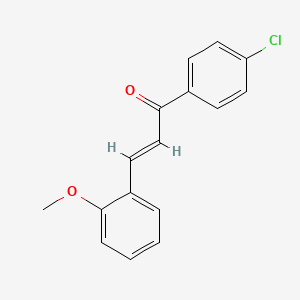

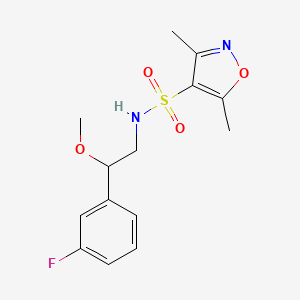

The compound appears to be a derivative of quinazolinone, a fused bicyclic compound consisting of a benzene ring joined to a pyrimidine ring. Quinazolinone derivatives are known for their wide range of biological activities, including anti-cancer properties. The specific compound mentioned includes additional functional groups such as an isopropylphenyl group, a morpholinopropyl group, and a thioacetamide moiety, which may contribute to its potential as a methionine synthase inhibitor.

Synthesis Analysis

The synthesis of related quinazolinone derivatives has been reported in the literature. For instance, a series of substituted methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)acetates were synthesized using dicyclohexylcarbodiimide (DCC) and azide coupling methods of amino acid esters with carboxylic acid derivatives . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a 4-oxo group and a thioether linkage, as seen in the compounds synthesized in the studies. These structures were confirmed using various spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and HR-MS spectra . The presence of the isopropylphenyl and morpholinopropyl groups in the compound of interest would likely influence its binding properties and biological activity.

Chemical Reactions Analysis

The chemical reactivity of quinazolinone derivatives typically involves the thioether and amide functionalities. These groups can participate in various chemical reactions, potentially leading to the formation of new bonds or the modification of existing ones. The studies do not provide specific reactions for the compound , but the general reactivity patterns of similar compounds can be inferred .

Physical and Chemical Properties Analysis

Quinazolinone derivatives exhibit a range of physical and chemical properties that are influenced by their substituents. The compound , with its specific functional groups, would likely have unique solubility, stability, and reactivity characteristics. The cytotoxic activity of similar compounds against certain cancer cell lines has been evaluated, with one compound showing an IC50 value of 20 µg/mL against the PC-3 cell line . This suggests that the compound may also possess significant biological activity.

科学研究应用

生物催化

该化合物用于方便的 U 形微反应器,用于连续流动生物催化,采用酶包覆磁性纳米颗粒 。 U 形反应器中的 CaLB-MNPs 进行了 4-(吗啉-4-基)丁烷-2-醇 (±)-1 的对映选择性酰化反应,它是粘液溶解药物 Fedrilate 的手性醇成分 .

手性和局部麻醉活性

该化合物是关于手性与局部麻醉活性之间关系的新研究计划的一部分,该计划是关于福莫卡因类药物的 。 五个步骤的产率在 9%(O/G 3)到 19.2%(O/G 5)之间 .

帕金森病治疗

富亮氨酸重复激酶 2 (LRRK2) 通过全基因组关联研究 (GWAS) 在遗传上与帕金森病 (PD) 相关联。最常见的 LRRK2 突变 G2019S 在整个人群中比较罕见,会导致激酶活性增加。 因此,LRRK2 激酶抑制剂在治疗 PD 方面可能有用 .

属性

IUPAC Name |

2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N4O3S/c1-19(2)20-8-10-21(11-9-20)27-24(31)18-34-25-22-6-3-4-7-23(22)30(26(32)28-25)13-5-12-29-14-16-33-17-15-29/h8-11,19H,3-7,12-18H2,1-2H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUIRDOMQOUGKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2516029.png)

![3-(Cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid](/img/structure/B2516033.png)

![2-[(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetic acid](/img/structure/B2516035.png)

![Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate](/img/structure/B2516037.png)

![(E)-2-(benzylsulfonyl)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2516047.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2516048.png)

![2-[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione](/img/structure/B2516049.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2516050.png)

![7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2516051.png)